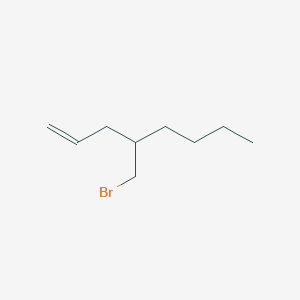

4-(Bromomethyl)oct-1-ene

Description

4-(Bromomethyl)oct-1-ene (C₉H₁₅Br) is an aliphatic bromoalkene characterized by a terminal double bond (oct-1-ene) and a bromomethyl (-CH₂Br) substituent at the fourth carbon. This structure confers dual reactivity: the alkene moiety participates in addition or polymerization reactions, while the bromomethyl group enables nucleophilic substitution or elimination reactions. It is commonly utilized in organic synthesis as an alkylating agent or intermediate for pharmaceuticals, agrochemicals, and liquid crystals .

Properties

Molecular Formula |

C9H17Br |

|---|---|

Molecular Weight |

205.13 g/mol |

IUPAC Name |

4-(bromomethyl)oct-1-ene |

InChI |

InChI=1S/C9H17Br/c1-3-5-7-9(8-10)6-4-2/h4,9H,2-3,5-8H2,1H3 |

InChI Key |

ZRXGHKSROWZLDB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC=C)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Bromomethyl)oct-1-ene can be synthesized through several methods. One common approach involves the bromination of oct-1-ene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically proceeds under mild conditions, with the bromomethyl group being introduced at the allylic position.

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)oct-1-ene undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of alcohols, amines, or thioethers, respectively.

Elimination Reactions: Under basic conditions, this compound can undergo elimination to form octa-1,3-diene.

Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

Addition: Bromine (Br2) in carbon tetrachloride (CCl4).

Major Products Formed

Substitution: 4-(Hydroxymethyl)oct-1-ene, 4-(Aminomethyl)oct-1-ene.

Elimination: Octa-1,3-diene.

Addition: 4,5-Dibromo-octane.

Scientific Research Applications

4-(Bromomethyl)oct-1-ene has several applications in scientific research:

Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules.

Medicinal Chemistry: The compound can be used to introduce bromomethyl groups into drug candidates, potentially enhancing their biological activity.

Material Science: It can be utilized in the preparation of polymers and other materials with specific properties.

Biological Studies: The reactivity of this compound makes it useful in probing biological systems and studying enzyme mechanisms.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)oct-1-ene in chemical reactions typically involves the formation of reactive intermediates such as carbocations or radicals. These intermediates can then undergo further transformations, leading to the desired products. The bromomethyl group is particularly reactive, making it a useful functional group in various synthetic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers

- 5-(Bromomethyl)oct-1-ene : This positional isomer features the bromomethyl group at the fifth carbon. The reduced proximity of the substituent to the double bond (compared to 4-(Bromomethyl)oct-1-ene) diminishes its participation in conjugated elimination reactions. However, steric effects in substitution reactions may differ slightly .

- 4-(Bromomethyl)oct-2-ene : With the double bond at C2, this isomer allows allylic stabilization of the bromomethyl group, increasing its susceptibility to radical or electrophilic reactions.

Halogen-Substituted Analogs

- 4-(Chloromethyl)oct-1-ene (C₉H₁₅Cl) : The weaker leaving-group ability of chlorine compared to bromine results in slower SN2 reactions. Additionally, the shorter C-Cl bond length reduces polarizability, impacting nucleophilic attack efficiency .

- 4-(Iodomethyl)oct-1-ene (C₉H₁₅I) : Iodine’s superior leaving-group ability enhances substitution rates, but its lower bond dissociation energy increases photolytic instability.

Non-Halogenated Analogs

- 4-Methyloct-1-ene (C₉H₁₈) : The absence of bromine eliminates electrophilic reactivity, reducing utility in cross-coupling or alkylation reactions.

Bicyclic Analog (Structural Contrast)

- 8-Phenylbicyclo[4.2.0]oct-1-ene (C₁₄H₁₆) : This bicyclic compound () exhibits ring strain and restricted conformational flexibility compared to the linear this compound. Such strain alters thermal stability and reaction pathways, favoring ring-opening reactions over substitution .

Reactivity

- Nucleophilic Substitution : The bromomethyl group undergoes SN2 reactions with amines or thiols to form functionalized alkenes.

- Elimination: Under basic conditions (e.g., KOH/ethanol), β-hydrogen abstraction yields conjugated dienes.

- Cross-Coupling : The bromine atom facilitates Suzuki-Miyaura couplings with aryl boronic acids, enabling carbon-carbon bond formation .

Biological Activity

4-(Bromomethyl)oct-1-ene is an organic compound classified as an alkene with a bromomethyl substituent. Its molecular formula is CHBr, and it has garnered attention for its potential applications in organic synthesis, medicinal chemistry, and material science. This article delves into the biological activity of this compound, presenting various research findings, case studies, and a detailed analysis of its chemical properties and reactivity.

The compound's key chemical properties are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | CHBr |

| Molecular Weight | 205.13 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C9H17Br/c1-3-5-7-9(8-10)6-4-2/h4,9H,2-3,5-8H2,1H3 |

| InChI Key | ZRXGHKSROWZLDB-UHFFFAOYSA-N |

| Canonical SMILES | CCCCC(CC=C)CBr |

Synthetic Routes

This compound can be synthesized through several methods, primarily involving the bromination of oct-1-ene using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). This method allows for the introduction of the bromomethyl group at the allylic position under mild conditions.

Medicinal Chemistry Applications

The bromomethyl group in this compound enhances its biological activity by serving as a reactive site for further modifications. This compound can act as an intermediate in the synthesis of various drug candidates, potentially increasing their efficacy. For instance, its reactivity allows for substitutions that could lead to the formation of biologically active derivatives such as alcohols or amines through nucleophilic substitution reactions.

Case Study 1: Reactivity in Biological Systems

A study investigated the reactivity of various brominated alkenes, including derivatives of this compound. The findings suggested that these compounds could serve as effective probes for studying enzyme mechanisms due to their ability to form reactive intermediates such as carbocations or radicals upon enzymatic activation .

Case Study 2: Synthesis of Bioactive Compounds

In another research effort, this compound was utilized as a synthetic intermediate to develop novel chemokine antagonists. The study reported that derivatives synthesized from this compound exhibited significant inhibitory activity against CXCR1 and CXCR2 receptors, which are involved in inflammatory responses . This highlights the potential therapeutic applications of this compound derivatives in treating inflammatory diseases.

The mechanism by which this compound exerts its biological effects typically involves nucleophilic attack at the bromomethyl group, leading to the formation of various products that can interact with biological macromolecules. The formation of reactive intermediates allows for subsequent transformations that can enhance biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.